Cas no 682804-10-0 (3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid)

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid
- AG-G-61683
- 3-AMINO-3-(2,4-DIHYDROXY-PHENYL)-PROPANOIC ACID
- 3-AMINO-3-(2,4-DIHYDROXY-PHENYL)-PROPIONIC ACID
- AGN-PC-013Q12
- CTK5C7684
- 3-?amino-?3-?(2,?4-?dihydroxyphenyl)?propanoic acid
- 5782AJ
- FCH846658
- TRA0174728
- SY026951
- 3-Amino-3-(2,4-dihydroxyphenyl)propanoicAcid
-
- MDL: MFCD03002494
- Inchi: 1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14)
- InChI Key: SLASMFLPYYVGRW-UHFFFAOYSA-N
- SMILES: O([H])C1C([H])=C(C([H])=C([H])C=1C([H])(C([H])([H])C(=O)O[H])N([H])[H])O[H]
Computed Properties
- Exact Mass: 197.06900
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Topological Polar Surface Area: 104
Experimental Properties
- PSA: 103.78000
- LogP: 1.27260
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A52720-250mg |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid |
682804-10-0 | 95% | 250mg |
¥1889.0 | 2023-09-08 | |
eNovation Chemicals LLC | D694014-0.25g |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | >95% | 0.25g |
$230 | 2024-07-20 | |
Alichem | A019111981-250mg |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | 95% | 250mg |
$183.34 | 2023-09-01 | |
TRC | A578793-10mg |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
TRC | A578793-100mg |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
Enamine | EN300-2000690-1.0g |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
682804-10-0 | 1g |
$857.0 | 2023-05-31 | ||
Enamine | EN300-2000690-0.05g |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
682804-10-0 | 0.05g |
$719.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D375495-1g |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | 97% | 1g |
$425 | 2022-10-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850636-1g |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid |
682804-10-0 | ≥95% | 1g |
¥2,024.10 | 2022-01-10 | |
Enamine | EN300-2000690-10g |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
682804-10-0 | 10g |
$3683.0 | 2023-09-16 |
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid
Introduction to 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid (CAS No. 682804-10-0)
3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. With the CAS number 682804-10-0, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both amino and hydroxyl functional groups in its structure imparts a high degree of reactivity, making it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid consists of a propanoic acid backbone substituted with a 2,4-dihydroxyphenyl group at the central carbon atom. This arrangement creates a scaffold that is conducive to further chemical modifications, enabling the development of diverse derivatives with tailored biological properties. The compound's ability to participate in various chemical reactions, such as condensation, oxidation, and reduction processes, makes it particularly useful in synthetic chemistry.
In recent years, 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid has been studied for its potential applications in the development of drugs targeting specific physiological pathways. Its structural features suggest that it may interact with enzymes and receptors involved in metabolic disorders, inflammation, and other diseases. Preliminary in vitro studies have indicated that derivatives of this compound exhibit promising activities that could be exploited for therapeutic purposes.
One of the most intriguing aspects of 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid is its relationship to natural products and bioactive molecules. Researchers have hypothesized that structurally similar compounds may exist in plants or microorganisms, contributing to their pharmacological effects. By leveraging the scaffold provided by this compound, scientists can design molecules that mimic or enhance these natural bioactivities. This approach aligns with the growing trend in drug discovery towards "structure-based design," where computational modeling and synthetic chemistry are used to predict and optimize molecular interactions.
The synthesis of 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid itself is a complex process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic asymmetric hydrogenation and enzymatic resolutions, have been employed to achieve high yields and enantiopurity. These methods are essential for producing compounds suitable for further biological evaluation. The challenge lies not only in constructing the target molecule efficiently but also in ensuring its purity to avoid any unintended biological effects.
Recent advancements in analytical chemistry have enabled more detailed characterization of 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid, including its spectroscopic properties and thermal stability. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into the compound's structure and conformation. These data are essential for understanding how the molecule behaves in different environments and how it might interact with biological targets.
The potential applications of 3-amino-3-(2,4-dihydroxyphenyl)propanoic acid extend beyond traditional pharmaceuticals. Its unique chemical properties make it a candidate for use in materials science, particularly in the development of functional polymers and coatings. For instance, the hydroxyl groups can participate in cross-linking reactions to form rigid networks, while the amino group allows for further functionalization via amide bond formation. Such materials could find applications in biodegradable packaging or smart coatings that respond to environmental stimuli.
In conclusion,3-amino-3-(2,4-dihydroxyphenyl)propanoic acid (CAS No. 682804-10-0) represents a fascinating subject of study with broad implications in chemistry and biology. Its structural versatility and reactivity make it a valuable tool for drug discovery and material science alike. As research continues to uncover new ways to exploit its potential,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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